[(3,5-Dimethylphenyl)methyl](2-ethoxyethyl)amine
Description
(3,5-Dimethylphenyl)methylamine is a secondary amine featuring a 3,5-dimethylbenzyl group linked to a 2-ethoxyethylamine moiety.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-15-6-5-14-10-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3 |
InChI Key |
BSUFHWFRCDAXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for (3,5-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dimethylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl and ethoxyethyl groups can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares (3,5-Dimethylphenyl)methylamine with structurally related amines, emphasizing substituent variations and their implications:
| Compound Name | Aromatic Substituents | Amine Chain | Key Properties/Effects | Reference |
|---|---|---|---|---|
| (3,5-Dimethylphenyl)methylamine | 3,5-dimethylphenyl | 2-ethoxyethyl | Enhanced solubility due to ether group; moderate steric hindrance | |
| (3,5-Dichlorophenyl)methylamine | 3,5-dichlorophenyl | 2-ethoxyethyl | Higher polarity (Cl substituents); increased reactivity in electrophilic reactions | |
| N-((3,5-Dimethylphenyl)(phenyl)methyl)propan-2-amine | 3,5-dimethylphenyl, phenyl | propan-2-amine | Bulky aromatic groups reduce synthetic yield (56%); viscous oil form | |
| [2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine | 3,5-dimethoxyphenyl | 2-(diethylamino)ethyl | Electron-donating methoxy groups may improve stability; molecular weight 266.38 | |
| [(S)-1-(3,5-Dimethylphenyl)ethyl]amine | 3,5-dimethylphenyl | ethylamine (chiral) | Chiral center; boiling point 226.1°C (predicted); pKa 9.12 |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylphenyl group (electron-donating) likely increases basicity compared to 3,5-dichlorophenyl (electron-withdrawing), which may lower pKa .
- Steric Effects : Bulky substituents (e.g., biphenyl in N-((3,5-diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine) reduce thermal stability by ~15°C compared to simpler aryl groups .
- Synthetic Yields : Reductive amination of 3,5-dimethylphenyl-containing ketones yields 56–68%, influenced by steric hindrance and reagent choice (e.g., TiCl4, NaB(CN)H3) .
Physicochemical Properties
While direct data for (3,5-Dimethylphenyl)methylamine are unavailable, predictions can be made based on analogs:
- Boiling Point : Likely >200°C (similar to [(S)-1-(3,5-Dimethylphenyl)ethyl]amine, 226.1°C ).
- Solubility : The 2-ethoxyethyl chain may improve solubility in polar solvents compared to purely alkylamine analogs.
- Thermal Stability : 3,5-Dimethylphenyl groups reduce thermal stability by ~15°C relative to biphenyl systems due to weaker π-π interactions .
Analytical Characterization
Key techniques for verification (based on and ):
- HRMS: Expected molecular ion [M+H]+ for C13H21NO: ~208.17 (exact value requires calculation).
- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O ether stretch) and ~2800 cm⁻¹ (C-H alkyl stretch).
- NMR : Distinct signals for methyl groups (δ 2.2–2.4 ppm) and ethoxy protons (δ 3.4–3.6 ppm).
Biological Activity
(3,5-Dimethylphenyl)methylamine is an organic amine with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₃H₂₁NO
- Molecular Weight : 207.31 g/mol
The structure features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, alongside an ethoxyethyl group attached to the nitrogen atom. This unique arrangement contributes to its chemical reactivity and biological interactions.
Research indicates that (3,5-Dimethylphenyl)methylamine interacts with various biological targets, including enzymes and receptors. The presence of the amine group allows for:
- Hydrogen Bonding : Facilitates interaction with active sites on target molecules.
- Ionic Interactions : Enhances binding affinity and specificity.
These interactions may modulate the activity of enzymes or receptors, influencing various physiological processes.
Pharmacological Studies
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems due to its structural similarity to known psychoactive substances. It has shown potential in modulating dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
- Enzyme Interaction : (3,5-Dimethylphenyl)methylamine has been observed to inhibit certain enzymes involved in metabolic pathways. This inhibition could have implications for conditions such as obesity and diabetes by regulating metabolic rates.
Comparative Analysis
The following table summarizes the biological activities of (3,5-Dimethylphenyl)methylamine compared to structurally similar compounds:
| Compound Name | Key Biological Activity | Unique Features |
|---|---|---|
| (3,5-Dimethylphenyl)methylamine | Modulates neurotransmitter systems; enzyme inhibition | Ethoxyethyl group enhances solubility |
| [(3,5-Dimethylphenyl)methyl]amine | Limited activity; lacks ethoxyethyl group | Lower solubility and reactivity |
| (3,5-Dimethylphenyl)methylamine hydrochloride | Increases solubility; potential for oral bioavailability | Hydrochloride salt form alters stability |
Case Studies
- Neurotransmitter Modulation : In a study examining the effects of (3,5-Dimethylphenyl)methylamine on rat models, researchers found significant alterations in serotonin levels following administration. This suggests a potential role in treating mood disorders.
- Metabolic Regulation : Another case study focused on the compound's ability to inhibit lipase activity in vitro, indicating its potential use in weight management therapies by reducing fat absorption.
Future Directions
Further research is necessary to fully elucidate the mechanisms through which (3,5-Dimethylphenyl)methylamine exerts its biological effects. This includes:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for improved potency and selectivity.
- Clinical Trials : To assess therapeutic potential in human subjects for conditions like depression and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
